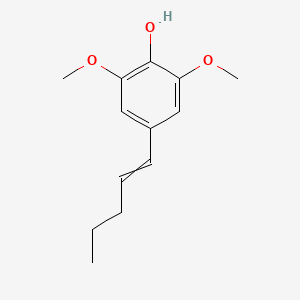
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is characterized by its unique structure, which includes two methoxy groups and a pent-1-en-1-yl group attached to the phenol ring. It is known for its sweet and spicy taste and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as pent-1-enylmagnesium bromide, which reacts with 2,6-dimethoxyphenol to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups and the pent-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .
Scientific Research Applications
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or influence gene expression .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar structure but with a prop-1-en-1-yl group instead of a pent-1-en-1-yl group.
4-allyl-2,6-dimethoxyphenol: Contains an allyl group instead of a pent-1-en-1-yl group.
4-isopropenyl-2,6-dimethoxyphenol: Features an isopropenyl group instead of a pent-1-en-1-yl group.
Uniqueness
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific pent-1-en-1-yl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
666849-01-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,6-dimethoxy-4-pent-1-enylphenol |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
UASVUMYMCCPTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


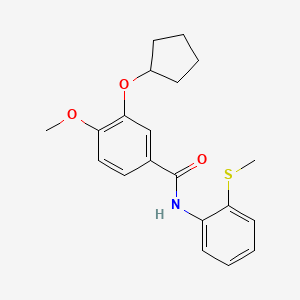
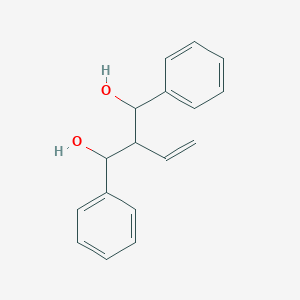

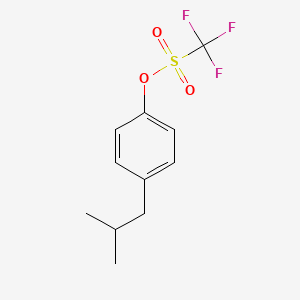

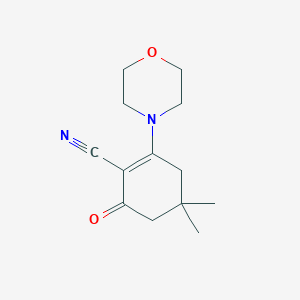
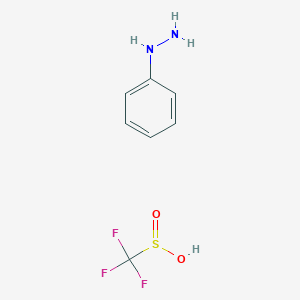
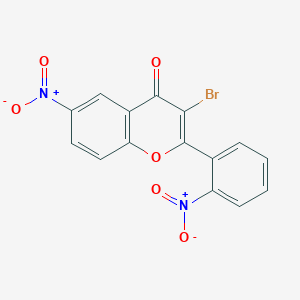
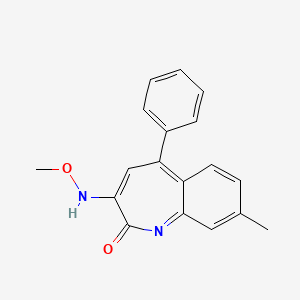
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
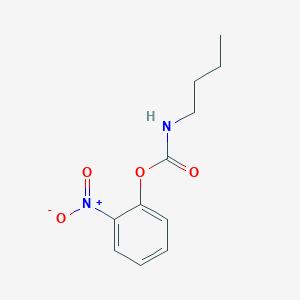

![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
